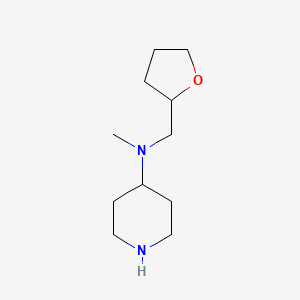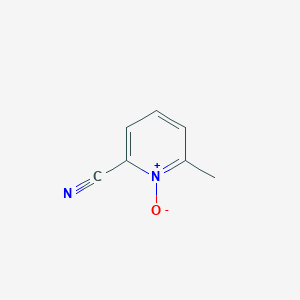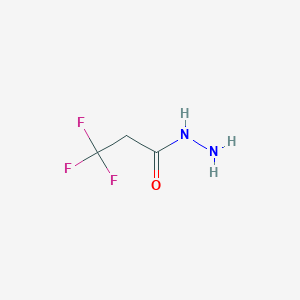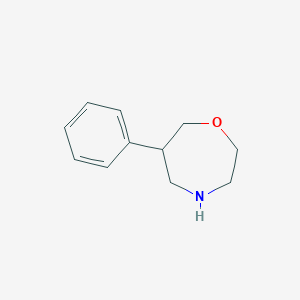
6-Phenyl-1,4-oxazepane
Overview
Description
6-Phenyl-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the sixth position. This compound is part of the oxazepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Reductive Etherification: One common method involves the reductive etherification of phenyl-substituted amino alcohols.
Reductive Amination: Another approach is the reductive amination of phenyl-substituted aldehydes with amino alcohols.
Phosphine-Triggered Tandem [3+4] Annulation Reaction: This method involves the reaction of phosphine with suitable precursors to form the oxazepane ring.
SN2-Type Ring Opening Reaction: This involves the nucleophilic substitution of a suitable leaving group in a precursor molecule to form the oxazepane ring.
Cu(I)-Catalyzed Cycloaddition Reaction: This method uses copper(I) as a catalyst to facilitate the cycloaddition reaction, forming the oxazepane ring.
Industrial Production Methods:
- Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of automated synthesis equipment to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane-2-ones, while reduction may produce various reduced derivatives of this compound.
Scientific Research Applications
6-Phenyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various fine chemicals and intermediates for the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can act on enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
1,4-Oxazepane: The parent compound without the phenyl group.
Morpholine (1,4-Oxazinane): A six-membered ring analog with similar biological activities.
Dibenzo[b,f][1,4]oxazepine: A tricyclic analog with distinct pharmacological properties.
Uniqueness:
- 6-Phenyl-1,4-oxazepane is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature may contribute to its distinct pharmacological profile and applications in medicinal chemistry .
Properties
IUPAC Name |
6-phenyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-8-12-6-7-13-9-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVVWKTZMZNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


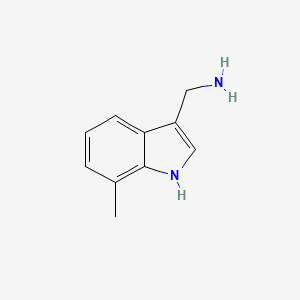
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B3168943.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine](/img/structure/B3168953.png)




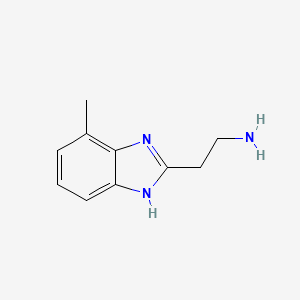


![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
